molecular formula C8 H12 N4 O B1167876 Pyrofil light bond CAS No. 106856-92-2

Pyrofil light bond

Cat. No.: B1167876
CAS No.: 106856-92-2
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrofil Light Bond is a dental bonding agent developed by Sankin Co. (Osaka, Japan) and is widely used in restorative dentistry. It functions as an intermediate resin to enhance adhesion between glass-ionomer cements (GICs) and composite resins, particularly in the "sandwich technique" for dental restorations . Key properties include:

  • High Bond Strength: this compound demonstrates superior bond strength (65.5 kg/cm²) when paired with G-C Dentin Cement, outperforming many contemporary bonding agents .
  • Acidic pH: With a pH of 2.28, it facilitates chemical interaction with GICs, though its bond strength is only partially pH-dependent .
  • Time-Sensitive Application: Bond strength diminishes if the agent is applied too long after mixing the GIC, emphasizing the need for precise clinical timing .

Properties

CAS No.

106856-92-2

Molecular Formula

C8 H12 N4 O

Synonyms

Pyrofil light bond

Origin of Product

United States

Comparison with Similar Compounds

Key Competitors

Pyrofil Light Bond is compared with three functionally similar bonding agents: Bis-Fil-M , Durafill Bond , and Clearfil New Bond .

Table 1: Comparative Properties of Bonding Agents
Compound Bond Strength (kg/cm²) pH Contraction Stress Compensation Time Sensitivity
This compound 65.5 2.28 High High
Bis-Fil-M 3.2 N/A Low Moderate
Durafill Bond 7.5 7.62 Moderate Low
Clearfil New Bond 58.9* N/A High Moderate

*Data inferred from studies on EDTA-based dentin cleansers and HEMA primers .

Performance Analysis

  • Bond Strength : this compound’s 65.5 kg/cm² bond strength far exceeds Bis-Fil-M (3.2 kg/cm²) and Durafill Bond (7.5 kg/cm²). Clearfil New Bond, while effective (58.9 kg/cm²), requires additional primers (e.g., 35% HEMA) to match Pyrofil’s performance .
  • pH Influence : Pyrofil’s low pH (2.28) promotes chemical bonding with GICs, whereas Durafill Bond’s neutral pH (7.62) relies on mechanical adhesion, resulting in weaker bonds .
  • Clinical Handling : Clearfil New Bond and this compound both compensate for polymerization contraction stress in composites, but Pyrofil’s time sensitivity demands stricter clinical protocols .

Research Findings

  • Efficacy in Sandwich Technique : this compound, when applied immediately after GIC mixing, prevents microleakage and maintains marginal integrity better than Bis-Fil-M or Durafill Bond .
  • Primer Dependency : Clearfil New Bond requires primers like glutaraldehyde-enhanced HEMA for optimal performance, whereas Pyrofil achieves comparable results without additional primers .
  • pH-Bond Strength Correlation : Despite Pyrofil’s acidity, the correlation between pH and bond strength across all tested agents was weak (r < 0.3), suggesting surface preparation and application timing are equally critical .

Q & A

Basic Research Questions

Q. How can researchers characterize the molecular structure of Pyrofil Light Bond to confirm its bonding configuration?

  • Methodology : Use X-ray diffraction (XRD) to determine crystalline structure, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, and nuclear magnetic resonance (NMR) to analyze atomic environments. Cross-validate results with computational models (e.g., density functional theory) to ensure consistency .
  • Key Considerations : Ensure sample purity via chromatography (e.g., HPLC) and document experimental parameters (e.g., temperature, solvent) to enable reproducibility .

Q. What experimental techniques are most reliable for assessing the thermal stability of this compound?

  • Methodology : Conduct thermogravimetric analysis (TGA) to measure mass loss under controlled heating. Pair with differential scanning calorimetry (DSC) to detect phase transitions or decomposition temperatures. Compare results with literature values to identify anomalies .
  • Data Interpretation : Use Arrhenius plots to calculate activation energy for degradation, ensuring statistical validation of replicates to minimize instrumental error .

Q. How can researchers validate the purity of synthesized this compound?

  • Methodology : Employ high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to detect impurities. Validate with elemental analysis (EA) to confirm stoichiometry. Document synthesis conditions (e.g., reaction time, catalysts) for peer review .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate this compound’s stability under varying environmental conditions (e.g., UV exposure, humidity)?

  • Methodology : Design a factorial experiment with controlled variables (e.g., light intensity, humidity levels). Use accelerated aging tests to simulate long-term effects. Apply multivariate statistical analysis (e.g., ANOVA) to isolate contributing factors .
  • Data Contradiction Resolution : Replicate experiments across independent labs to rule out equipment bias. Publish raw datasets to enable meta-analyses .

Q. What strategies resolve contradictions in reported bond strength values for this compound across studies?

  • Methodology : Conduct a systematic literature review to identify methodological differences (e.g., sample preparation, measurement techniques). Perform comparative experiments using standardized protocols and publish uncertainty margins for key parameters .
  • Advanced Tools : Utilize atomic force microscopy (AFM) for direct bond strength measurement at nanoscale, reducing macroscopic averaging errors .

Q. How can researchers investigate this compound’s interactions with reactive compounds under high-stress conditions?

  • Methodology : Design a reaction kinetics study using stopped-flow techniques to monitor rapid interactions. Pair with in situ Raman spectroscopy to track bond formation/breakage in real time. Use computational simulations (e.g., molecular dynamics) to predict reactive pathways .
  • Innovation Guidance : Frame hypotheses around bond polarity and electron density shifts, referencing hypervalent bonding theories to explain anomalous reactivity .

Methodological Best Practices

  • Literature Review : Prioritize peer-reviewed journals and avoid non-academic sources (e.g., ) to ensure credibility .
  • Question Formulation : Align research questions with gaps in existing knowledge (e.g., "How does this compound’s conductivity compare to analogous covalent frameworks?") to ensure academic relevance .
  • Data Transparency : Share protocols and raw data in repositories like Zenodo to facilitate replication and interdisciplinary collaboration .

Common Pitfalls to Avoid

  • Overly Broad Questions : Avoid "What are the properties of this compound?" in favor of focused inquiries (e.g., "How does annealing temperature affect its crystallinity?") .
  • Ignoring Contradictions : Address conflicting data explicitly in discussions, proposing mechanistic hypotheses for peer critique .

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